

The Cyclobutane Carboxylic Acids: A Journey of Discovery and Synthesis

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclobutanecarboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of cyclobutane carboxylic acids is a fascinating chronicle of chemical discovery, marked by early misconceptions, ingenious synthetic strategies, and eventual application in the development of crucial pharmaceuticals. This guide delves into the core of this history, presenting a detailed account of their discovery, the evolution of their synthesis, and their impact on medicinal chemistry.

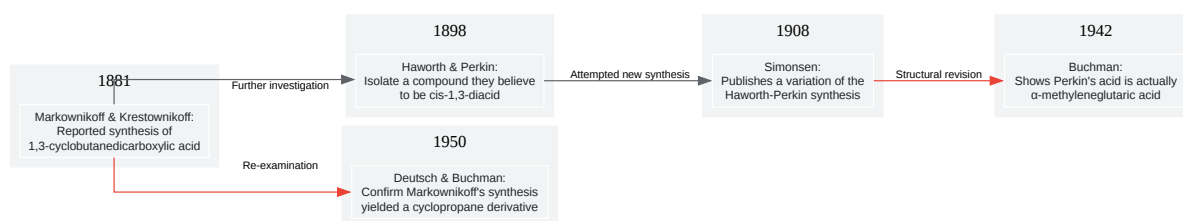
A Contentious Beginning: The Case of 1,3-Cyclobutanedicarboxylic Acid

The late 19th century witnessed the first attempts to synthesize cyclobutane dicarboxylic acids, a journey fraught with errors and misinterpretations. In 1881, W. Markownikoff and A. Krestownikoff reported what they believed to be the synthesis of 1,3-cyclobutanedicarboxylic acid.^[1] Their work, along with subsequent studies by other prominent chemists like William Perkin, led to a series of publications describing various synthetic methods. However, it was later revealed that all syntheses published before 1950 were erroneous.^[1]

A significant breakthrough came in 1942 when Buchman demonstrated that the compound identified by Perkin as a 1,3-cyclobutane derivative was, in fact, α -methyleneglutaric acid.^[1] The early confusion stemmed from a series of unusual reactions and incorrect assumptions

based on melting points, a common analytical tool of the era.[1] This historical episode underscores the importance of rigorous structural elucidation in organic chemistry.

The following diagram illustrates the timeline of the historical confusion surrounding the synthesis of 1,3-cyclobutanedicarboxylic acid.



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A timeline of the early, mistaken syntheses of 1,3-cyclobutanedicarboxylic acid.

The Dawn of Authentic Cyclobutane Carboxylic Acids: Synthesis and Key Derivatives

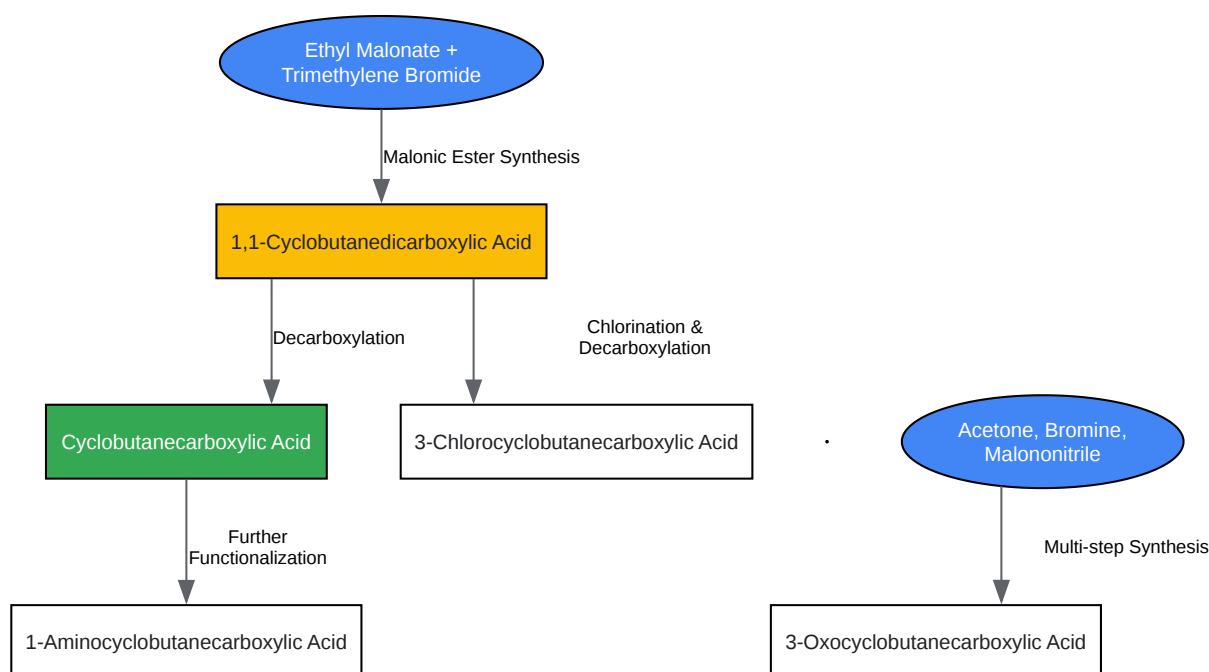
The first successful and unambiguous synthesis of a cyclobutane carboxylic acid derivative was that of 1,1-cyclobutanedicarboxylic acid. This was achieved through the condensation of ethyl malonate with trimethylene bromide, followed by hydrolysis.[2] This pivotal development paved the way for the preparation of the parent cyclobutanecarboxylic acid via decarboxylation of the dicarboxylic acid.[2][3][4]

Over the years, a variety of synthetic methods have been developed to access cyclobutane carboxylic acids and their derivatives. These include:

- Malonic Ester Synthesis: A classic and reliable method for forming the cyclobutane ring.[2]

- [2+2] Photocycloaddition: A powerful modern technique for constructing the cyclobutane ring from alkenes, particularly useful for creating substituted derivatives.[5][6]
- Ring Contraction: Another approach involves the oxidative ring contraction of larger rings, such as cyclopentanone.[7]
- C-H Functionalization: More recent strategies employ C-H activation to introduce functional groups onto a pre-existing cyclobutane ring.[8][9][10]

The following diagram illustrates a general synthetic workflow for the preparation of cyclobutanecarboxylic acid and some of its important derivatives.



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A generalized synthetic workflow for cyclobutanecarboxylic acid and its derivatives.

Physicochemical and Spectroscopic Data of Key Cyclobutane Carboxylic Acids

The following tables summarize key physical and spectroscopic data for cyclobutanecarboxylic acid and some of its important derivatives.

Table 1: Physical Properties of Selected Cyclobutane Carboxylic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|------------------------------------|------------|--|----------------------------|--------------------|--------------------|
| Cyclobutanecarboxylic acid | 3721-95-7 | C ₅ H ₈ O ₂ | 100.12 | -7.5 | 191.5–193.5 |
| 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 | C ₆ H ₈ O ₄ | 144.13 | 156–158 | - |
| 3-Oxocyclobutanecarboxylic acid | 23761-23-1 | C ₅ H ₆ O ₃ | 114.10 | - | - |
| 3-Chlorocyclobutanecarboxylic acid | 25143-37-5 | C ₅ H ₇ ClO ₂ | 134.56 | - | 131–137 (15 mmHg) |
| 1-Aminocyclobutanecarboxylic acid | 22264-50-2 | C ₅ H ₉ NO ₂ | 115.13 | - | - |

Table 2: Spectroscopic Data for Cyclobutanecarboxylic Acid

| Spectroscopy | Key Features |
|------------------------|---|
| ^1H NMR | δ (ppm): ~11.0-12.0 (1H, s, COOH), ~3.1-3.2 (1H, m, CH-COOH), ~1.8-2.4 (6H, m, CH ₂)[11] |
| ^{13}C NMR | δ (ppm): ~182 (C=O), ~40 (CH-COOH), ~25 (CH ₂), ~18 (CH ₂) |
| IR (cm ⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch)[12] |

Note: Spectroscopic data can vary depending on the solvent and instrument used.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key cyclobutane carboxylic acids, adapted from established procedures.

Synthesis of 1,1-Cyclobutanedicarboxylic Acid[2]

Materials:

- Ethyl malonate (160 g, 1 mol)
- Trimethylene bromide (212 g, 1.05 mol)
- Sodium (46 g, 2 gram atoms)
- Absolute ethanol (800 mL)
- Potassium hydroxide (112 g)
- Hydrochloric acid (12 N)
- Ether
- Ethyl acetate

Procedure:

- In a 3-L three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, place the ethyl malonate and trimethylene bromide.
- Prepare a solution of sodium in absolute ethanol.
- Slowly add the sodium ethoxide solution to the flask while maintaining the temperature at 60-65 °C.
- After the addition is complete, heat the mixture on a steam bath until it is neutral to phenolphthalein.
- Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.
- Steam distill the mixture to isolate the crude ethyl 1,1-cyclobutanedicarboxylate.
- Separate the ester layer and extract the aqueous layer with ether.
- Combine the organic layers and remove the ether.
- Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.
- Remove the ethanol and evaporate the mixture to dryness.
- Dissolve the residue in water and acidify with hydrochloric acid.
- Extract the aqueous solution with ether.
- Dry the ether extracts and remove the solvent.
- Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.

Synthesis of Cyclobutanecarboxylic Acid[2][3]

Materials:

- 1,1-Cyclobutanedicarboxylic acid

- Metal or oil bath

Procedure:

- Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask.
- Heat the flask in a metal or oil bath to 160–170 °C until the evolution of carbon dioxide ceases.
- Raise the bath temperature to 210–220 °C and collect the fraction boiling at 189–195 °C.
- Redistill the crude product to obtain pure cyclobutanecarboxylic acid.

The Role of Cyclobutane Carboxylic Acids in Drug Development

The unique conformational properties and metabolic stability of the cyclobutane ring have made it an attractive scaffold in medicinal chemistry.^[13] Cyclobutane carboxylic acid derivatives have been incorporated into a variety of bioactive molecules and approved drugs.

- **Tuftsins Analogs:** 1-Aminocyclobutanecarboxylic acid derivatives have been synthesized and incorporated into the immunomodulatory peptide tuftsins.^{[14][15][16]} These analogs have shown enhanced biological activity and resistance to enzymatic degradation compared to the parent peptide.^{[14][15]}
- **Pharmaceutical Building Blocks:** Cyclobutanecarboxylic acid is a key intermediate in the synthesis of several approved drugs, including the opioid analgesics Butorphanol and Nalbuphine, and the hepatitis C virus protease inhibitor Boceprevir.^{[7][17]}
- **ROR γ t Inverse Agonists:** A cis-1,3-disubstituted cyclobutane carboxylic acid serves as a crucial scaffold for TAK-828F, a potent and selective retinoic acid receptor-related orphan receptor γ t (ROR γ t) inverse agonist, which has potential applications in treating autoimmune diseases.^[18]

The incorporation of the cyclobutane motif can influence a drug's pharmacokinetic and pharmacodynamic properties, often leading to improved potency, selectivity, and metabolic stability.

Conclusion

The journey of cyclobutane carboxylic acids from a subject of historical chemical debate to a valuable tool in modern drug discovery is a testament to the progress of organic chemistry. The initial challenges in their synthesis have been overcome by the development of a diverse array of synthetic methodologies. Today, these strained cyclic molecules continue to be of great interest to researchers in both academia and industry, offering unique structural features for the design of novel therapeutics and functional materials. The ongoing exploration of new synthetic routes and applications ensures that the story of cyclobutane carboxylic acids is far from over.

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